1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
A structurally similar compound has been found to target the mitogen-activated protein kinase 1 . This protein plays a crucial role in transmitting signals from the cell surface to the DNA in the nucleus, thus regulating cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Given its potential target, it may influence pathways related to cell growth, proliferation, and survival, which are typically regulated by mitogen-activated protein kinase 1 .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of a drug, determining how much of the drug reaches the site of action .
Result of Action
If it acts as an inhibitor of mitogen-activated protein kinase 1, it could potentially influence cellular processes such as cell growth, proliferation, and survival .
Biochemical Analysis
Cellular Effects
The effects of 1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines by disrupting the ubiquitination pathway . Additionally, it affects the expression of stress markers and other regulatory proteins, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of key enzymes, leading to changes in gene expression and protein activity. The compound’s ability to bind to the active sites of enzymes and interfere with their function is a critical aspect of its molecular mechanism . This inhibition can result in the accumulation of specific substrates and a subsequent alteration in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical response. Toxicity studies have indicated that high doses can cause significant cellular damage and disrupt normal physiological processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its potential to alter the balance of metabolic processes within the cell . These interactions can lead to changes in the production and utilization of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its function and interactions with other biomolecules, thereby influencing its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-fluorophenylboronic acid
- 4-fluoro-3-chlorophenylboronic acid
- 4-(trifluoromethyl)phenylboronic acid
Uniqueness
1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-ethyltriazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2/c1-2-9-10(11(17)18)14-15-16(9)6-3-4-8(13)7(12)5-6/h3-5H,2H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBASPTVZWLDMID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.